2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their derivatives.
S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with benzyl halides to introduce the benzyl group.
Acylation: The final step involves the acylation of the triazole-thiol intermediate with 2-(propan-2-yl)phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group or the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and acetamide groups may enhance the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt key biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile
Uniqueness
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of structural features, including the triazole ring, benzyl group, and acetamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H24N4OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4OS/c1-15(2)17-11-7-8-12-18(17)22-20(26)14-27-21-24-23-19(25(21)3)13-16-9-5-4-6-10-16/h4-12,15H,13-14H2,1-3H3,(H,22,26) |
InChI Key |
FFYJJRISBGIAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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